
GANGLIOSIDE GM2 SODIUM SALT
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Overview
Description
Ganglioside GM2 sodium salt is a glycosphingolipid that is predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system . It plays a crucial role in cell signaling and metabolism . Gangliosides are amphipathic molecules with a negatively charged head group modified with carbohydrate groups . The head group of Ganglioside GM2 consists of a single sialic acid .
Preparation Methods
The synthesis of gangliosides, including Ganglioside GM2 sodium salt, occurs in the endoplasmic reticulum and Golgi apparatus . The hydrophobic ceramide backbone is synthesized in the endoplasmic reticulum, followed by glycosylation and sialylation in the Golgi apparatus . Glycosyltransferases add the final complement of carbohydrate groups to form individual gangliosides before vesicles of the secretory pathway transport the gangliosides to the cell surface . Industrial production methods involve the extraction and purification of gangliosides from biological tissues, such as bovine brain .
Chemical Reactions Analysis
Ganglioside GM2 sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Ganglioside GM2 can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
Scientific Research Applications
Lysosomal Storage Diseases
Ganglioside GM2 is notably linked to Tay-Sachs disease and Niemann-Pick disease, where it accumulates due to deficiencies in specific lysosomal enzymes. Research indicates that GM2 catabolism can be enhanced by incorporating anionic phospholipids into liposomes, significantly improving the hydrolysis rates of GM2 by β-hexosaminidase A and GM2 activator protein . This finding has implications for developing therapeutic strategies aimed at enhancing lysosomal function in affected patients.
Cancer Research
Recent studies have highlighted the role of ganglioside GM2 in cancer biology. Elevated levels of GM2 have been observed in the serum of patients with breast cancer and cholangiocarcinoma, suggesting its potential as a tumor marker . The identification of ganglioside GM2 activator protein (GM2AP) has also been linked to cancer cell secretomes, indicating its involvement in tumor progression and possibly serving as a target for therapeutic intervention .
Case Study: Breast Cancer
- A study analyzing plasma samples from breast cancer patients showed that GM2A levels were significantly higher compared to healthy controls, with a median value of 5.91 μg/mL in patients . This suggests that GM2A could serve as a valuable biomarker for early detection and monitoring of breast cancer.
Neuroprotection and Neurobiology
Gangliosides, including GM2, play critical roles in neuronal signaling and plasticity. They are involved in modulating calcium homeostasis within neurons, which is essential for various cellular processes . The interaction of gangliosides with ion channels affects neuronal excitability and can influence neurodegenerative disease pathways.
Mechanism of Action:
- Gangliosides can alter membrane fluidity and enhance the activity of calcium channels, thereby facilitating calcium influx necessary for neurotransmitter release and neuronal growth . In models of lysosomal storage disorders, the accumulation of GM2 has been shown to disrupt calcium regulation, leading to cellular stress and apoptosis .
Data Table: Applications of Ganglioside GM2 Sodium Salt
Application Area | Description | Key Findings/Notes |
---|---|---|
Lysosomal Storage Diseases | Enhances catabolism via β-hexosaminidase A | Improved hydrolysis rates with anionic phospholipids |
Cancer Research | Potential tumor marker | Elevated serum levels in breast cancer patients |
Neuroprotection | Modulates calcium signaling | Affects neuronal excitability and plasticity |
Mechanism of Action
The mechanism of action of Ganglioside GM2 sodium salt involves its interaction with cell membrane components and its role in cell signaling pathways . Gangliosides participate in cell-cell and cell-matrix interactions and modulate signal transduction of receptor tyrosine kinases through their association with lipid rafts . In the context of neurodegenerative diseases, the accumulation of GM2 gangliosides in neurons leads to cellular dysfunction and neuroinflammation .
Comparison with Similar Compounds
Ganglioside GM2 sodium salt is part of a larger family of glycosphingolipids, including GM1, GD1a, and GD1b . These compounds share similar structural features, such as the ceramide backbone and sialic acid head group . they differ in the number and arrangement of carbohydrate groups attached to the head group . Ganglioside GM2 is unique in its specific carbohydrate composition and its role in certain lysosomal storage disorders, such as Tay-Sachs disease .
Biological Activity
Ganglioside GM2 sodium salt is a glycosphingolipid primarily found in the nervous system, playing a critical role in various biological processes. This article explores the biological activity of GM2, focusing on its biochemical properties, mechanisms of action, and implications in disease.
Structure and Composition
Ganglioside GM2 is characterized by its complex structure, consisting of a core trisaccharide (GalNAcβ1,4Galβ1,4Glc) with a sialic acid linked α2,3 to the central galactose residue. Its molecular formula is C67H120N3O26⋅Na with a molecular weight of 1406.66 g/mol . This structure is crucial for its interactions with proteins and other lipids within cellular membranes.
Mechanisms of Biological Activity
1. Enzymatic Hydrolysis:
GM2 ganglioside is primarily catabolized by β-hexosaminidase A (HexA) in conjunction with GM2 activator protein (GM2AP). HexA hydrolyzes the N-acetylgalactosamine residue present in GM2, while GM2AP facilitates the transfer of GM2 from membrane surfaces to HexA, enhancing the hydrolysis process . The activity of these enzymes is critical for preventing the accumulation of GM2, which is associated with Tay-Sachs disease and other gangliosidoses.
2. Interaction with Membrane Proteins:
Gangliosides, including GM2, can modulate the localization and activity of membrane proteins. They participate in carbohydrate-carbohydrate and carbohydrate-amino acid interactions, influencing receptor dimerization and signaling pathways. For instance, GM3 ganglioside has been shown to inhibit epidermal growth factor receptor (EGFR) dimerization, impacting cell signaling .
3. Role in Neuronal Function:
GM2 is involved in calcium signaling and neuronal plasticity. It can alter membrane fluidity and interact electrostatically with cations, potentially modulating voltage-dependent calcium channels . This interaction may influence neuronal excitability and synaptic transmission.
Clinical Implications
The accumulation of GM2 due to enzyme deficiencies leads to severe neurological disorders such as Tay-Sachs disease. The clinical features include:
- Tay-Sachs Disease (TSD): Characterized by infantile onset with symptoms such as seizures, hypotonia, and developmental regression. Neuroimaging typically reveals bilateral thalamic involvement and brain atrophy .
- Sandhoff Disease (SD): Presents with juvenile onset symptoms including ataxia and intellectual disability. Patients often exhibit cerebellar atrophy on imaging studies .
Research Findings
Recent studies have highlighted the importance of GM2 in various pathological conditions:
- Cancer: Elevated levels of serum GM2 have been observed in patients with breast cancer and cholangiocarcinoma, suggesting a potential role as a biomarker for malignancies .
- Neurodegenerative Disorders: Research indicates that alterations in ganglioside metabolism may contribute to neurodegenerative diseases beyond classic gangliosidoses .
Case Studies
Case Study 1: Tay-Sachs Disease
A cohort study analyzed patients diagnosed with TSD, revealing that those with less than 5% HexA activity exhibited classic symptoms. Therapeutic strategies aimed at increasing HexA activity above 15% have shown promise in mitigating disease progression .
Case Study 2: Sandhoff Disease
Patients with SD demonstrated variable clinical presentations correlated with residual Hex enzyme activity levels. Those with enzyme activities above 10% had milder symptoms compared to those with complete deficiency .
Q & A
Basic Research Questions
Q. What is the molecular structure of Ganglioside GM2 Sodium Salt, and how does it influence its biochemical interactions?
this compound has the molecular formula C₆₈H₁₂₃N₃O₂₆ and a molecular weight of 1398.727 g/mol. Its structure includes a ceramide backbone linked to a complex oligosaccharide chain with acetylated amino groups and hydroxylated side chains . The spatial arrangement of these groups determines its affinity for lipid membranes and proteins, such as α-synuclein, which can be studied via molecular docking simulations or nuclear magnetic resonance (NMR) spectroscopy.
Q. What methods are used to synthesize and purify this compound in laboratory settings?
Synthesis typically involves enzymatic glycosylation of precursor lipids followed by sodium salt formation via ion-exchange chromatography. For purification, reversed-phase HPLC with evaporative light scattering detection (ELSD) is recommended to isolate GM2 from structurally similar gangliosides (e.g., GM1, GM3). Solubility testing in aqueous buffers (pH 6.8–7.4) is critical to avoid aggregation during storage .
Q. How can researchers verify the purity and stability of this compound in experimental preparations?
Use tandem mass spectrometry (LC-MS/MS) to confirm molecular identity and detect degradation products. Stability assays should include accelerated aging studies under varying temperatures (4°C to 37°C) and pH conditions. Ganglioside integrity can be monitored via thin-layer chromatography (TLC) with resorcinol staining to visualize carbohydrate moieties .
Advanced Research Questions
Q. What experimental designs are optimal for studying GM2’s role in α-synuclein aggregation kinetics?
Due to GM2’s limited commercial availability, substitute GM1 or GM3 in lipid vesicle models to approximate interactions. Use fluorescence-based thioflavin T assays to monitor aggregation rates. Control experiments should include vesicles without gangliosides to isolate lipid-specific effects. Statistical analysis must account for batch variability in lipid composition .
Q. How do transcriptional changes in Gm2a and other metabolic genes affect hepatic GM2 accumulation?
Gene expression profiling (RNA-seq or qPCR) of liver tissue under ketogenic diets reveals downregulation of Gm2a (encoding GM2 activator protein), which impairs GM2 degradation. Correlate transcript levels with HPLC-measured ganglioside concentrations. Use knockout mouse models to validate mechanistic pathways .
Q. How can contradictory data on GM2’s pro- vs. anti-aggregation effects on α-synuclein be resolved?
Discrepancies may arise from differences in lipid-to-protein ratios or membrane curvature. Replicate experiments using standardized vesicle sizes (e.g., extrusion through 100 nm filters) and quantify ganglioside incorporation via mass spectrometry. Meta-analyses of published datasets should apply heterogeneity tests (e.g., I² statistic) .
Q. What in vitro models best replicate the biophysical conditions of GM2-protein interactions in neurodegenerative diseases?
Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons treated with GM2-enriched exosomes provide physiologically relevant models. Combine this with super-resolution microscopy to visualize GM2 clustering at synaptic membranes. Include lipidomic analysis to control for endogenous ganglioside variability .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of GM2 in cellular assays?
Use mixed-effects models to account for technical replicates and inter-experiment variability. For small sample sizes, Bayesian hierarchical models with informed priors (e.g., from existing GM1/GM3 studies) improve robustness. Report effect sizes (e.g., Cohen’s d) and exact p-values for transparency .
Q. How can researchers address challenges in quantifying GM2 in heterogeneous biological samples?
Implement a dual extraction protocol: chloroform/methanol for lipids and aqueous buffers for salts. Normalize GM2 levels to total lipid phosphate content. For low-abundance samples, use isotope-labeled internal standards (e.g., ¹³C-GM2) in LC-MS workflows .
Q. What future experiments could clarify GM2’s dual roles in cancer progression and neuroprotection?
Comparative studies of GM2-rich vs. GM2-depleted tumor microenvironments using spatial transcriptomics and MALDI imaging mass spectrometry. In neuroprotection assays, test GM2’s ability to stabilize lipid rafts under oxidative stress using Förster resonance energy transfer (FRET) .
Properties
CAS No. |
19600-01-2 |
---|---|
Molecular Formula |
C68H123N3O26 |
Molecular Weight |
1398.727 |
IUPAC Name |
(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1 |
InChI Key |
USMMPBVNWHAJBE-YMEOXFOQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Appearance |
Unit:500 µgPurity:98+%Physical solid |
Origin of Product |
United States |
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